Product packaging for 3-(oxetan-3-yl)piperidine(Cat. No.:CAS No. 1273568-27-6)

3-(oxetan-3-yl)piperidine

Cat. No.: B6235905
CAS No.: 1273568-27-6
M. Wt: 141.2
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Description

Significance of Piperidine (B6355638) and Oxetane (B1205548) Heterocycles in Organic and Medicinal Chemistry

Piperidine, a saturated six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile synthetic handle for further molecular elaboration. The piperidine ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. researchgate.net

The oxetane ring, a four-membered ether, has gained considerable traction in drug discovery as a "smart" substituent. acs.orgnih.gov Its incorporation into a molecule can lead to significant improvements in physicochemical properties. acs.orgacs.org Oxetanes are known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking sites susceptible to metabolism. acs.orgacs.orgresearchgate.net The strained nature of the four-membered ring also presents unique opportunities for chemical transformations. Furthermore, the oxetane motif can act as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities, offering a strategy to modulate a compound's properties while maintaining or improving its biological activity. nih.govacs.orgresearchgate.net

Role of 3-(Oxetan-3-yl)piperidine as a Privileged Molecular Scaffold

The compound this compound emerges as a "privileged scaffold" by integrating the beneficial attributes of both the piperidine and oxetane rings. ethernet.edu.etmdpi.com This hybrid structure provides a three-dimensional framework that is increasingly sought after in drug design to access new chemical space and enhance target selectivity. nih.gov The piperidine portion offers a basic nitrogen atom that can be crucial for receptor binding or can be readily functionalized, while the oxetane moiety can fine-tune properties such as solubility, metabolic stability, and cell permeability.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical characteristics and applications in research. The subsequent sections will delve into the synthetic methodologies for its preparation, a detailed analysis of its chemical and structural properties, its reactivity profile, and its applications as a building block in medicinal chemistry and drug discovery. The objective is to present a scientifically rigorous and focused examination of this compound, highlighting its importance and potential in contemporary chemical science. The content will strictly adhere to the outlined topics, excluding any discussion of dosage, administration, or adverse effects.

Properties

CAS No.

1273568-27-6

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Synthesis and Manufacturing Processes

The synthesis of 3-(oxetan-3-yl)piperidine and its derivatives is a topic of significant interest due to the scaffold's utility in drug discovery. Researchers have developed several synthetic routes, often starting from commercially available materials and employing various catalytic systems to achieve the desired product.

One common strategy involves the use of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to connect a piperidine (B6355638) precursor with an oxetane-containing boronic acid or ester. mdpi.com Another approach is the ruthenium-catalyzed oxidative alkynylation of primary alcohols to form α,β-acetylenic ketones (ynones), which can then be used to construct N-heterocycles bearing oxetane (B1205548) moieties. nih.gov

Gold catalysis has also emerged as a powerful tool for synthesizing spirocyclic oxetane-piperidine scaffolds. researchgate.net A gold-catalyzed propargylic alcohol rearrangement has been utilized to prepare these complex structures in a limited number of steps, even on a gram scale, facilitating the creation of compound libraries for high-throughput screening. researchgate.networktribe.com

Aza-Michael additions represent another viable synthetic pathway. For example, the reaction of methyl 2-(oxetan-3-ylidene)acetate with various amines, including piperidine derivatives, in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can yield 3-substituted oxetane compounds. mdpi.comresearchgate.net

Challenges in the synthesis can include controlling regioselectivity, especially when functionalizing the piperidine ring, and managing the potential for the strained oxetane ring to undergo undesired ring-opening reactions under certain conditions. For larger-scale manufacturing, considerations would include the cost and availability of starting materials and catalysts, as well as the efficiency and scalability of the chosen synthetic route.

Chemical Reactivity and Mechanistic Studies of 3 Oxetan 3 Yl Piperidine

Reactivity of the Oxetane (B1205548) Moiety

The four-membered oxetane ring is characterized by significant ring strain, which dictates its reactivity. This strain facilitates ring-opening reactions under various conditions, yet the ring can also exhibit considerable stability, particularly when appropriately substituted.

Ring-Opening Reactions and Mechanism

The ring strain in oxetanes makes them susceptible to cleavage by nucleophiles, often requiring activation by Lewis or Brønsted acids. researchgate.net The nature of the nucleophile and the substitution pattern on the oxetane ring determine the outcome of these reactions. researchgate.net For instance, the reaction of phenyl oxetane with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of magnesium oxide (MgO) proceeds via an S(_N)2 mechanism. researchgate.net

Acid-catalyzed ring-opening is a common reactivity pathway for oxetanes. ethz.ch In the presence of a Brønsted acid like triflimide (Tf(_2)NH), 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles. The acid activates the hydroxyl group, leading to the formation of an oxetane carbocation that can then react with a diol. This is followed by an intramolecular ring opening of the oxetane. acs.org

Under non-acidic conditions, ring-opening can also be achieved. For example, treatment of certain oxetanes with protic acid under reflux conditions can lead to cleavage of the ring. researchgate.net The biological activity of some oxetane-containing compounds is thought to stem from their ability to undergo ring-opening reactions, which can generate reactive intermediates capable of modifying biological macromolecules.

Reaction Type Reagents/Conditions Mechanism Product Type
Nucleophilic Ring OpeningTMSCN, MgOS(_N)2Functionalized alcohol
Acid-Catalyzed Ring OpeningBrønsted acid (Tf(_2)NH), diolCarbocation formation, intramolecular ring opening1,4-Dioxanes
Protic Acid CleavageProtic acid, refluxAcid-mediated cleavageVarious functionalized products

Stability Profiles under Diverse Chemical Conditions

Despite their propensity for ring-opening, oxetanes can exhibit significant stability, a feature that has been leveraged in drug discovery. nih.gov The substitution pattern on the oxetane ring plays a crucial role in its stability, with 3,3-disubstituted oxetanes generally being more stable than other substitution patterns. nih.gov However, even with this substitution, stability is not guaranteed, especially in the presence of an internal nucleophile like an alcohol or amine, which can facilitate ring-opening under acidic conditions. nih.gov

The chemical stability of oxetanes has been evaluated under various pH conditions. In one study, the stability of a series of oxetane derivatives was tested at pH 1, 4, 6, 8, and 10 at 37 °C for 2 hours. A compound was deemed chemically unstable if less than 90% of it was recovered. Most of the tested oxetanes were found to be stable under these conditions. ethz.ch

The metabolic stability of oxetanes has also been investigated. Studies with human liver microsomes indicated that the introduction of an oxetane ring could increase metabolic stability compared to other cyclic ethers. acs.org For instance, a 3-monosubstituted oxetane was found to be more stable than a 2-monosubstituted one. acs.org

Transformations of the Piperidine (B6355638) Ring

The piperidine moiety of 3-(oxetan-3-yl)piperidine offers a reactive handle for various chemical transformations, allowing for the synthesis of a wide array of derivatives.

N-Alkylation and Acylation Reactions

The secondary amine of the piperidine ring is readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the properties of the molecule. For example, N-alkylation can be achieved by reacting this compound with alkyl halides. Reductive amination is another common method for N-alkylation. nih.gov

N-acylation is also a straightforward transformation. The piperidine nitrogen can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. These reactions are often used to introduce various functional groups or to serve as a protecting group strategy during multi-step syntheses.

Reaction Reagents Product
N-AlkylationAlkyl halide, BaseN-Alkyl-3-(oxetan-3-yl)piperidine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)(_3))N-Alkyl-3-(oxetan-3-yl)piperidine
N-AcylationAcid chloride/AnhydrideN-Acyl-3-(oxetan-3-yl)piperidine

Functional Group Interconversions on the Piperidine Scaffold

Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.uk On the piperidine scaffold, this can involve a variety of reactions. For instance, if a hydroxyl group were present on the piperidine ring, it could be oxidized to a ketone. Conversely, a ketone could be reduced to a hydroxyl group.

While specific examples for the this compound scaffold are not extensively detailed in the provided literature, the general principles of piperidine chemistry apply. nih.gov These transformations are crucial for synthesizing derivatives with specific biological activities or physicochemical properties. For example, the introduction of different functional groups can modulate a compound's polarity, hydrogen bonding capacity, and metabolic stability. google.com

Intermolecular Reactions and Derivative Synthesis

The dual reactivity of this compound makes it a versatile scaffold for the synthesis of complex molecules and derivatives. Intermolecular reactions can be designed to selectively target either the oxetane or the piperidine ring.

Aza-Michael additions are one example of intermolecular reactions involving the piperidine nitrogen. mdpi.com In one study, piperidine was reacted with methyl 2-(azetidin-3-ylidene)acetate to form 1-(azetidin-3-yl)piperidine (B158807) in a 75% yield. mdpi.com This type of reaction highlights the nucleophilicity of the piperidine nitrogen.

The synthesis of various derivatives has been reported in the patent literature. For example, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their antimicrobial activity. acs.org In another instance, N-alkyl piperazine-based CXCR4 antagonists were developed, showcasing the utility of modifying the piperidine nitrogen to improve drug-like properties. nih.gov These examples underscore the importance of this compound as a building block in the development of new therapeutic agents.

Derivative Class Synthetic Strategy Application/Significance
1-(Azetidin-3-yl)piperidinesAza-Michael AdditionSynthesis of novel heterocyclic compounds mdpi.com
Substituted quinolinesMulti-step synthesis involving oxetane-containing precursorsPotential antimycobacterial agents acs.org
N-Alkyl piperazine (B1678402) analogsN-alkylation of piperidine derivativesImproved drug-like properties for CXCR4 antagonists nih.gov

Structural and Conformational Analysis of 3 Oxetan 3 Yl Piperidine

Molecular Geometry and Ring Strain Effects

The molecular geometry of 3-(oxetan-3-yl)piperidine is defined by the fusion of two distinct heterocyclic systems, each with its own geometric and energetic properties. The piperidine (B6355638) ring, a saturated heterocycle, typically adopts a stable chair conformation to minimize torsional and angular strain. The oxetane (B1205548) ring, however, is a four-membered heterocycle characterized by significant ring strain, estimated to be around 106 kJ/mol. nih.gov This inherent strain fundamentally influences the geometry of the oxetane moiety.

Detailed studies on the unsubstituted oxetane ring have established its key geometric parameters. X-ray crystallography data indicates carbon-oxygen (C-O) bond lengths of approximately 1.46 Å and carbon-carbon (C-C) bond lengths of 1.53 Å. acs.org The internal bond angles are significantly compressed compared to ideal tetrahedral or trigonal planar geometries, with values of approximately 90.2° for the C-O-C angle, 92.0° for the C-C-O angles, and 84.8° for the C-C-C angle. acs.org This deviation from ideal angles is the primary source of the ring strain.

Table 1: General Geometric Parameters of the Oxetane Ring
ParameterTypical ValueReference
Ring Strain Energyca. 106 kJ/mol nih.gov
C-O Bond Length1.46 Å acs.org
C-C Bond Length1.53 Å acs.org
C-O-C Bond Angle90.2° acs.org
C-C-O Bond Angle92.0° acs.org
C-C-C Bond Angle84.8° acs.org

Conformational Preferences of the Piperidine and Oxetane Rings

The conformational landscape of this compound is dominated by the preferences of its two rings and the steric interactions between them.

Piperidine Ring Conformation: The piperidine ring strongly favors a chair conformation, as this arrangement minimizes angle strain and avoids unfavorable eclipsing interactions of its substituents. This has been confirmed in crystallographic studies of related substituted piperidine compounds, which consistently show the piperidine moiety in a chair form. researchgate.net In this compound, the oxetanyl group at the C-3 position can occupy either an axial or an equatorial position. The equilibrium between these two chair conformers is determined by the steric bulk of the oxetanyl group. Generally, bulky substituents prefer the more spacious equatorial position to avoid 1,3-diaxial interactions. Therefore, it is expected that the conformer with the oxetan-3-yl group in the equatorial position would be the more stable and thus more populated isomer.

Oxetane Ring Conformation: While sometimes described as nearly planar, the oxetane ring is not perfectly flat. nih.govresearchgate.net The introduction of substituents can lead to a puckered conformation to reduce steric strain. acs.org The degree of puckering is often described by a dihedral angle; for example, in some derivatives, the four atoms of the oxetane ring are nearly coplanar, with a dihedral angle of only a few degrees. researchgate.net The oxetane ring can also act as a "conformational lock," rigidifying the structure of the molecule it is attached to. acs.org Its incorporation into an aliphatic chain can alter the typical conformational preferences, favoring synclinal (gauche) arrangements over antiplanar (anti) ones. researchgate.net This effect could influence the orientation of the piperidine ring relative to the oxetane.

Table 2: Conformational Features of this compound
Ring SystemPreferred ConformationKey ConsiderationsReference
PiperidineChairMinimizes torsional and angular strain. researchgate.net
Equatorial substituentThe bulky oxetanyl group likely prefers the equatorial position to avoid 1,3-diaxial strain.
OxetanePuckered/Nearly PlanarSubstituents can induce puckering to relieve eclipsing strain. acs.org
Conformational LockCan rigidify the structure and influence the conformation of adjacent groups. acs.orgresearchgate.net

Stereochemical Aspects and Chiroptical Properties

The substitution pattern of this compound gives rise to chirality. The carbon atom at the 3-position of the piperidine ring is a stereogenic center because it is bonded to four different groups (a hydrogen atom, the C-2 and C-4 carbons of the piperidine ring, and the oxetan-3-yl group).

Consequently, this compound exists as a pair of non-superimposable mirror images, known as enantiomers:

(R)-3-(oxetan-3-yl)piperidine

(S)-3-(oxetan-3-yl)piperidine

A mixture containing equal amounts of both enantiomers is known as a racemic mixture. The separation of such a mixture into its individual, pure enantiomers is called resolution. Conventional resolution techniques, such as chemical resolution via the formation of diastereomeric salts or kinetic resolution, can be applied to isolate the individual enantiomers of chiral piperidines. google.comnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of 3-(oxetan-3-yl)piperidine, which dictates its physical properties and reactivity. Methods such as Density Functional Theory (DFT) and semi-empirical approaches are employed to model its structure and electronic characteristics. chemjournal.kzderpharmachemica.combenthamdirect.com

A primary focus of such studies is the distribution of electron density and the resulting molecular electrostatic potential (MEP). The MEP map visually represents regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack. For this compound, the oxygen atom of the oxetane (B1205548) ring and the nitrogen atom of the piperidine (B6355638) ring are expected to be regions of high negative potential, highlighting them as primary hydrogen bond acceptors. derpharmachemica.com

The oxetane ring itself imparts significant electronic influence. The electronegative oxygen atom creates a powerful inductive electron-withdrawing effect that propagates through its σ-bonding framework. nih.gov This effect is particularly pronounced at the 3-position of the oxetane, influencing the electronic character of the attached piperidine ring. A key consequence is the predicted reduction in the basicity (pKaH) of the piperidine nitrogen compared to an unsubstituted piperidine. acs.orgacs.org

Frontier Molecular Orbital (HOMO-LUMO) analysis provides further insight into reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are key descriptors of a molecule's chemical stability and reactivity. chemjournal.kz A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. chemjournal.kz For this compound, the HOMO is likely to be localized around the electron-rich piperidine nitrogen, while the LUMO may be distributed across the C-O bonds of the strained oxetane ring.

Illustrative Table of Predicted Electronic Properties This table presents the type of data that would be generated from quantum chemical calculations. The values are for illustrative purposes only.

Property Predicted Value/Description Significance
HOMO Energy -6.5 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy 1.5 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 8.0 eVCorrelates with chemical stability and reactivity chemjournal.kz
Dipole Moment 2.5 DQuantifies overall molecular polarity
Piperidine N pKaH ~9.5Lower than piperidine (~11) due to oxetane's inductive effect acs.org
MEP Minimum Localized on Oxetane O and Piperidine NPredicts sites for hydrogen bonding and electrophilic attack derpharmachemica.com

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional shape and flexibility of this compound are critical to its function, particularly in how it interacts with biological macromolecules. Molecular dynamics (MD) simulations are used to explore the conformational landscape of the molecule by simulating its atomic motions over time. d-nb.infonih.gov

The conformational profile of this compound is dominated by the interplay between the piperidine ring, the oxetane ring, and the rotatable single bond connecting them.

Inter-ring Rotation: Rotation around the C-C bond linking the two rings determines their relative orientation. This rotation is subject to steric hindrance and dictates the spatial relationship between the oxetane oxygen and the piperidine nitrogen.

Illustrative Table of Conformational Analysis This table illustrates the type of results obtained from MD simulations. Energy values are hypothetical.

Conformer Piperidine Conformation Oxetane Position Relative Energy (kcal/mol) Predicted Population (%)
1ChairEquatorial0.085%
2ChairAxial1.514%
3Twist-BoatEquatorial5.0<1%
4Twist-BoatAxial6.2<1%

Prediction of Reactivity and Interaction Mechanisms

Computational methods are invaluable for predicting the chemical reactivity of this compound and the mechanisms by which it might interact with other molecules, such as biological targets.

The reactivity of this compound is characterized by two main features: the nucleophilicity of the piperidine nitrogen and the strain of the oxetane ring. The piperidine nitrogen is a basic and nucleophilic center, readily participating in acid-base reactions and forming bonds with electrophiles. nih.gov However, as established by electronic structure calculations, its basicity is expected to be attenuated by the electron-withdrawing nature of the adjacent oxetane. nih.govacs.org This modulation is a key feature that can be exploited in drug design.

The oxetane ring's high strain energy (~106 kJ/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly with acid catalysis or strong nucleophiles. nih.govbeilstein-journals.org Computational studies can model the transition states for these reactions, for instance, supporting the formation of a planar oxetane carbocation as a key intermediate in SN1-type processes. researchgate.net The stability of this carbocation can be assessed computationally to predict the facility of such reactions. researchgate.net

In the context of biological interactions, docking and MD simulations are used to predict how this compound might bind to a protein. These simulations can elucidate key interactions:

Hydrogen Bonds: The oxetane oxygen is a potent hydrogen bond acceptor. mdpi.com The piperidine nitrogen, when protonated, can act as a hydrogen bond donor.

Ionic Interactions: In an acidic environment, the piperidine nitrogen will be protonated, allowing it to form strong salt-bridge interactions with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a binding pocket. nih.gov

Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine and oxetane rings can engage in favorable van der Waals interactions within hydrophobic pockets of a protein.

In Silico Profiling for Scaffold Design

The this compound structure represents a sp³-rich, three-dimensional scaffold, a desirable feature in modern drug discovery for achieving target selectivity and favorable physicochemical properties. nih.govresearchgate.net In silico profiling is used to assess its potential as a core building block in the design of new molecules.

One key application is in scaffold hopping , where computational tools search for novel scaffolds that can mimic the pharmacophoric features of a known active ligand. moldiscovery.combiorxiv.org The this compound motif could be identified as a potential replacement for other groups, such as morpholines, thiomorpholines, or even gem-dimethyl or carbonyl groups, for which oxetanes are known bioisosteres. acs.orgresearchgate.netnih.gov The goal is to retain or improve biological activity while altering the core structure to gain novel intellectual property or enhance properties like solubility or metabolic stability. acs.org

Computational tools are used to calculate a range of physicochemical properties for virtual libraries based on this scaffold. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, Excretion) properties, are critical for drug development.

Illustrative Table of Calculated Physicochemical Properties for Scaffold Design This table shows representative properties calculated via in silico models. These values are predictions for the core scaffold.

Property Predicted Value Importance in Drug Design
Molecular Weight (MW) 141.20 g/mol Low molecular weight is favorable for oral bioavailability.
LogP (Lipophilicity) ~0.8Indicates a balance between solubility and permeability.
Topological Polar Surface Area (TPSA) 21.9 ŲInfluences cell permeability and oral bioavailability. acs.org
Number of H-Bond Donors 1 (piperidine N-H)Key for target interaction.
Number of H-Bond Acceptors 2 (oxetane O, piperidine N)Key for target interaction and solubility. acs.org
Fraction of sp³ carbons (Fsp³) 1.0High three-dimensionality is linked to higher clinical success rates. nih.gov

By generating these profiles computationally, chemists can prioritize which derivatives of the this compound scaffold are most promising for synthesis, saving significant time and resources in the discovery process. rsc.org

Design Principles for Novel Molecular Scaffolds

The this compound motif serves as a versatile and structurally rich starting point for the construction of novel molecular scaffolds. mdpi.com Chemists utilize it as a hub to create more complex, three-dimensional molecules. mdpi.com A key design principle is the exploitation of its inherent sp³-rich character, which helps to move away from the flat, two-dimensional structures that have often dominated drug discovery and can be associated with poor selectivity and pharmacokinetic properties. nih.govwhiterose.ac.uk

One prominent strategy involves creating spirocyclic systems, where the piperidine and oxetane rings share a single carbon atom. For instance, a spirocyclic oxetane-piperidine scaffold was synthesized in two steps, including a gold-catalyzed rearrangement that can be performed on a large scale. worktribe.com This efficiency allows for the creation of scaffolds with multiple points for further chemical modification. worktribe.com The resulting molecules often adopt a defined "rod-like" shape, a desirable feature in scaffold design that allows for systematic exploration of chemical space without drastically altering the core molecular geometry. worktribe.com The defined three-dimensional arrangement of these scaffolds is also exploited to mimic natural structures like sugars. acs.org The ability to generate densely functionalized scaffolds from this building block is a cornerstone of its application in modern molecular design. mdpi.comworktribe.com

Bioisosteric Replacement Strategies Involving the Oxetane Moiety

Bioisosterism, the strategy of replacing one chemical group with another to modulate molecular properties while retaining biological activity, is a central application of the oxetane moiety within the this compound structure. ucl.ac.ukacs.orgdrughunter.com The small, polar oxetane ring has become a popular and effective bioisostere for two common functional groups in drug candidates: the gem-dimethyl group and the carbonyl group. nih.govacs.orgresearchgate.netchemrxiv.org

gem-Dimethyl Replacement: The gem-dimethyl group is often used to block metabolic oxidation at a specific position in a molecule. However, it significantly increases lipophilicity, which can negatively impact solubility and other properties. The oxetane ring occupies a similar volume but is more polar, allowing it to serve as a metabolic blocker without the unfavorable increase in lipophilicity. nih.gov Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, while often reducing the rate of metabolic degradation. researchgate.net

Carbonyl Replacement: The oxetane moiety is also a recognized isostere of the carbonyl group. nih.govacs.orgsemanticscholar.org They share comparable hydrogen-bonding ability, dipole moments, and lone pair orientations. acs.org This replacement can be advantageous for improving metabolic stability against enzymes that target carbonyls, enhancing aqueous solubility, or creating novel intellectual property. nih.govacs.org For example, amino-oxetanes have been successfully used as peptidomimetics, where the oxetanyl structure improves stability against enzymatic breakdown while maintaining bioactivity. acs.org Matched molecular pair analysis of 3,3-diaryloxetanes and their corresponding ketones (benzophenones) concluded that their properties are similar, establishing the diaryloxetane as a useful design element and replacement group. chemrxiv.org

Influence on Physicochemical Properties in Molecular Design (e.g., polarity, three-dimensionality, pKa, lipophilicity modulation)

The incorporation of the this compound unit, and particularly the oxetane ring, has a profound and predictable influence on key physicochemical properties that are critical for a molecule's success as a drug candidate. nih.govacs.orgacs.org Medicinal chemists strategically use this building block to fine-tune properties such as polarity, three-dimensionality, basicity (pKa), and lipophilicity. nih.govacs.org

Polarity and Lipophilicity: The oxetane ring is a small, polar motif. nih.govacs.org Its introduction generally increases polarity and can either increase or decrease lipophilicity (measured as LogD) depending on the molecular context. acs.orgchemrxiv.org This polarity boost can significantly improve aqueous solubility, a common challenge in drug development. nih.govacs.org For instance, replacing a non-polar group with an oxetane can block metabolically weak spots without the lipophilicity penalty associated with alkyl groups. nih.gov

Three-Dimensionality (3D Shape): Increasing the fraction of sp³-hybridized carbons enhances a molecule's three-dimensionality, which is linked to higher target selectivity and better pharmacokinetic profiles. nih.govsemanticscholar.org The this compound scaffold is inherently rich in sp³ carbons, providing a robust 3D character that helps molecules "escape from flatland". whiterose.ac.ukworktribe.com This defined 3D structure can improve solubility and provide access to unexplored chemical space. nih.gov

pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of nearby amine groups, such as the nitrogen in the piperidine ring. nih.govacs.org This is a crucial tool for medicinal chemists. High basicity can lead to off-target effects, such as hERG inhibition or poor cell permeability. In one notable drug optimization campaign, introducing an oxetane onto a piperazine (B1678402) ring (a related scaffold) lowered the calculated pKa from 8.0 to 6.4. semanticscholar.org This reduction in basicity doubled the compound's selectivity while maintaining metabolic stability and high solubility. semanticscholar.org

The following table summarizes the general effects of incorporating an oxetane moiety:

Physicochemical PropertyInfluence of Oxetane IncorporationRationale / Example
Polarity IncreaseThe oxygen atom in the four-membered ring increases the molecule's overall polarity. nih.gov
Three-Dimensionality IncreaseThe sp³-hybridized carbons of the oxetane ring impart a non-planar, 3D structure. nih.govsemanticscholar.org
pKa (of adjacent amines) DecreaseThe electronegative oxygen atom reduces the basicity of proximal nitrogen atoms. nih.govacs.orgsemanticscholar.org
Lipophilicity (LogD) Modulates (often decreases)Can reduce lipophilicity compared to isosteric alkyl groups like gem-dimethyl. nih.govresearchgate.net
Aqueous Solubility IncreaseIncreased polarity and modified crystal packing often lead to significantly improved solubility. nih.govacs.org
Metabolic Stability IncreaseCan serve as a stable replacement for metabolically vulnerable groups like carbonyls or block oxidation at adjacent sites. nih.govacs.orgacs.org

Role in the Generation of Chemically Diverse Compound Libraries

The this compound scaffold is a valuable starting point for generating chemically diverse compound libraries for high-throughput screening. worktribe.com Its utility lies in its robust chemical nature and the presence of multiple, readily functionalizable positions on both the piperidine and oxetane rings.

A clear example of this is the development of a spirocyclic oxetane-piperidine core for the European Lead Factory (ELF), a collaborative drug discovery platform. worktribe.com Starting from a key oxetan-3-one intermediate that can be produced on a decagram scale, chemists were able to apply various diversification reactions. worktribe.com This process led to the synthesis of 419 novel, lead-like compounds. worktribe.com These compounds maintained the desirable rod-like shape of the core scaffold while presenting a wide variety of chemical groups for interaction with biological targets. worktribe.com The availability of such libraries with attractive physicochemical properties and high 3D character allows academic and industrial groups to screen for hits against new and challenging disease targets. whiterose.ac.ukworktribe.com The limited number of commercially available oxetane building blocks has historically constrained the diversity of oxetane-containing compounds, making the development of versatile scaffolds like this compound particularly important for expanding accessible chemical space. nih.govacs.org

Development of Probes for Mechanistic Chemical Biology Studies

Beyond its role as a structural component of drug candidates, the this compound motif has applications in the development of chemical probes. These probes are specialized molecules designed to interact with a specific biological target, allowing researchers to study its function in cellular processes. researchgate.net

The compound can be incorporated into larger molecules designed to investigate the mechanisms of enzymes. For a molecule to function as an effective chemical probe, it typically needs to exhibit high potency (often with an IC₅₀ below 100 nM) and significant selectivity (greater than 30-fold) over related proteins. researchgate.net The physicochemical benefits conferred by the this compound unit—such as increased solubility and modulated basicity—can contribute to creating molecules with the "drug-like" properties necessary for effective use in complex biological systems, including cell-based assays and in vivo studies. researchgate.net While its primary application has been as a building block in drug discovery campaigns, its unique structural and chemical properties make it a viable component for the synthesis of sophisticated tools for mechanistic chemical biology.

Conclusion

Classical and Established Synthetic Routes

Reductive Amination Strategies

Reductive amination represents a key strategy for the synthesis of 3-(oxetan-3-yl)piperidine. This method typically involves the reaction of oxetan-3-one with a suitable piperidine (B6355638) precursor or the reaction of a piperidone with an oxetane-containing amine, followed by reduction of the intermediate imine or enamine.

A common approach is the reductive amination between oxetan-3-one and a piperidine derivative. acs.org The reaction is facilitated by a reducing agent, which converts the in situ formed iminium ion to the desired piperidine. The choice of reducing agent is critical to avoid the reduction of the oxetane (B1205548) ring. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently employed due to their mild nature. researchgate.net For instance, the reaction of oxetan-3-one with a piperidine can be carried out in the presence of sodium cyanoborohydride in a protic solvent like methanol, often with the addition of an acid catalyst such as acetic acid to facilitate imine formation.

The versatility of this method allows for the introduction of various substituents on the piperidine ring, making it a valuable tool for creating diverse libraries of this compound derivatives for drug discovery. researchgate.net

ReactantsReagents & ConditionsProductYieldReference
Oxetan-3-one, PiperidineSodium cyanoborohydride (NaBH3CN), Methanol, Acetic Acid (pH 4-6)This compoundModerate

Alkylation and Nucleophilic Substitution Approaches

Alkylation and nucleophilic substitution reactions provide a direct and fundamental route to this compound. These methods generally involve the reaction of a piperidine nucleophile with an electrophilic oxetane-containing substrate.

A foundational approach is the alkylation of piperidine with an oxetan-3-yl derivative bearing a suitable leaving group, such as a halide or a sulfonate ester. For example, reacting piperidine with 3-bromo- (B131339) or 3-tosyloxymethyl-oxetane under basic conditions can yield this compound. The base, such as potassium carbonate or triethylamine, is necessary to deprotonate the piperidine, enhancing its nucleophilicity. researchgate.net

Conversely, nucleophilic substitution can be performed where the oxetane moiety is part of the nucleophile. For instance, an amine-containing oxetane derivative can displace a leaving group on a piperidine ring. This approach is particularly useful for creating more complex derivatives. One significant challenge in these reactions is the potential for competing side reactions, including over-alkylation of the piperidine nitrogen and ring-opening of the strained oxetane ring, especially under harsh basic conditions.

Piperidine DerivativeOxetane DerivativeReagents & ConditionsProductYieldReference
PiperidineOxetan-3-ylmethyl bromideBase (e.g., K2CO3), Solvent (e.g., DMF)This compoundModerate
1-(Oxetan-3-yl)piperazineElectrophilic aromatic compoundK2CO3, N-methylpyrrolidinone, 100°CSubstituted derivative~89%

Cyclization Reactions in Oxetane and Piperidine Ring Formation

The construction of the oxetane or piperidine ring through cyclization reactions is a powerful strategy for synthesizing this compound scaffolds. These methods often involve intramolecular reactions of acyclic precursors.

Formation of the oxetane ring can be achieved through intramolecular Williamson ether synthesis. This involves a 1,3-diol precursor where one hydroxyl group is converted into a good leaving group (e.g., tosylate or mesylate). acs.orgnih.gov Subsequent treatment with a base promotes intramolecular cyclization to form the oxetane ring. nih.gov The stereochemistry of the diol can be controlled to produce enantiomerically enriched oxetanes. acs.orgnih.gov

Alternatively, the piperidine ring can be formed via intramolecular cyclization. For example, a suitably functionalized acyclic amine containing an oxetane moiety can undergo cyclization to form the piperidine ring. mdpi.com Radical cyclizations of 1,6-enynes initiated by borane (B79455) addition have been used for piperidine synthesis. mdpi.com Another approach involves the reductive cyclization of amino acetals. mdpi.com Photocatalytic radical cyclization using proton-coupled electron transfer (PCET) has also emerged as a method for synthesizing piperidines. digitellinc.com

Spirocyclic systems containing both oxetane and piperidine rings can also be synthesized. For instance, a gold-catalyzed annulation reaction has been used to prepare N- and O-spirocycles in good yields. researchgate.net

PrecursorReaction TypeReagents & ConditionsProductReference
1,3-DiolIntramolecular Williamson Ether Synthesis1. TsCl, Pyridine; 2. Base (e.g., NaH)Oxetane-containing intermediate acs.orgnih.gov
Acyclic amine with oxetaneIntramolecular CyclizationVarious (e.g., radical initiators, reducing agents)This compound derivative mdpi.com
Diethyl malonate and N-tosylbis(2-bromoethyl)amineCyclization and subsequent steps1. NaH, DMF; 2. LiAlH4; 3. Mesylation and ring closure2-Oxa-7-azaspiro[3.5]nonane derivative mdpi.com

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govpsu.edu These reactions have been successfully applied to the synthesis of this compound and its derivatives.

One prominent example is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate. For the synthesis of this compound derivatives, this could involve coupling an oxetane-containing boronic acid or ester with a functionalized piperidine, or vice versa. For instance, coupling 3-oxetanylboronic acid with a brominated piperidine derivative using a palladium catalyst such as Pd(PPh3)4 can provide the desired product with high regioselectivity.

The Hiyama coupling, which utilizes organosilanes, has also been employed in palladium-catalyzed intramolecular reactions to synthesize silicon-containing analogues of biologically relevant heterocycles. rsc.org This methodology could potentially be adapted for the synthesis of oxetane-piperidine structures. The choice of ligand is often crucial for the success of these reactions, influencing catalyst stability, reactivity, and selectivity. nih.gov

Coupling Partner 1Coupling Partner 2Catalyst SystemProductYieldReference
3-Oxetanylboronic acid4-BromopiperidinePd(PPh3)44-(Oxetan-3-yl)piperidine78%
Aryl Iodide1-(2-aminoethyl)piperidinePd catalystHsp90 inhibitor35% nih.gov
(2-Amino-3-pyridyl)boronic acid-Nickel(II) iodide, trans-2-Aminocyclohexanol3-(Oxetan-3-yl)pyridin-2-amine- google.com

Metal-Mediated Cycloadditions and Annulations

Metal-mediated cycloaddition and annulation reactions provide convergent and atom-economical pathways to construct the heterocyclic rings of this compound. These reactions often involve the formation of multiple bonds in a single step.

Gold-catalyzed reactions have proven particularly effective for the synthesis of spirocyclic oxetanes and other heterocyclic systems. researchgate.netbeilstein-journals.org For example, a gold-catalyzed annulation reaction of protected amines and tertiary alcohols with alkynes can generate a variety of heterospirocycles. researchgate.net Gold catalysts can also mediate the cyclization of propargylic alcohols to form oxetan-3-ones. beilstein-journals.org

Brønsted acid-catalyzed annulation reactions have also been developed. For instance, the reaction of oxetan-3-ols with 1,2-diols in the presence of a Brønsted acid like HNTf2 can produce 1,4-dioxanes, demonstrating the utility of oxetanols as 1,2-bis-electrophiles. acs.org This type of annulation strategy could be extended to the synthesis of piperidine-containing heterocycles.

[3+3] and [4+2] annulation reactions of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles have been developed to construct diverse chiral heterocyclic frameworks, showcasing the power of annulation strategies in complex molecule synthesis. nih.gov While not directly applied to this compound in the cited literature, these methodologies highlight the potential for developing novel annulation routes to this target.

Reaction TypeReactantsCatalyst/ReagentProduct TypeReference
Gold-Catalyzed AnnulationProtected amines/alcohols, AlkynesGold CatalystSpirocycles researchgate.net
Brønsted Acid-Catalyzed AnnulationOxetan-3-ols, 1,2-DiolsHNTf21,4-Dioxanes acs.org
[2+2+2] CycloadditionNonconjugated diynes, 1,3-ButadiynesNiBr2, Zinc powderAlkynyl benzene (B151609) derivatives researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of this compound is crucial for its application in medicinal chemistry, as different stereoisomers can exhibit varied pharmacological activities and metabolic profiles. Advanced stereoselective synthetic strategies, including the use of chiral auxiliaries, ligand-controlled catalysis, and asymmetric organocatalysis, have been developed to access these stereochemically defined molecules.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After establishing the desired stereocenter, the auxiliary is removed. This strategy has been effectively applied in the synthesis of substituted piperidines. For instance, phenylglycinol-derived oxazolopiperidone lactams serve as effective chiral auxiliaries. nih.gov The enolate of such a lactam can be dialkylated, with the stereochemical course of the reaction being dictated by the configuration of the starting lactam and the sequence of electrophile addition, yielding products with high stereoselectivity. nih.gov Another widely used auxiliary is (R)-2-methylpropane-2-sulfinamide, known as the Ellman auxiliary. usm.edu Condensation of this auxiliary with a suitable aldehyde generates an N-sulfinyl imine, which can then undergo stereoselective allylation to create a homoallylic amine, a key intermediate for piperidine ring formation. usm.edu

Ligand-controlled asymmetric synthesis relies on a chiral ligand that coordinates to a metal catalyst, creating a chiral environment that influences the stereoselectivity of the reaction. Rhodium-catalyzed asymmetric reactions are a powerful tool for this purpose. A notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction using aryl boronic acids and a pyridine-derived substrate to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn These intermediates can then be reduced to the corresponding enantioenriched 3-substituted piperidines. snnu.edu.cn Similarly, palladium-catalyzed intramolecular C–H arylation, using specific phosphine (B1218219) ligands like PCy₃, has been employed to create spirocyclic piperidines with high diastereoselectivity. rsc.org

MethodCatalyst/AuxiliaryKey TransformationStereoselectivityRef.
Chiral AuxiliaryPhenylglycinol-derived lactamEnolate dialkylationHigh stereoselectivity nih.gov
Chiral Auxiliary(R)-2-methylpropane-2-sulfinamideStereoselective allylation of N-sulfinyl imineHigh diastereoselectivity usm.edu
Ligand-ControlledRhodium / Chiral LigandAsymmetric reductive Heck reactionHigh enantioselectivity snnu.edu.cn
Ligand-ControlledPalladium / PCy₃Intramolecular C–H arylationHigh diastereoselectivity rsc.org

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of N-heterocycles, avoiding the use of metals. researchgate.net This approach utilizes small, chiral organic molecules to catalyze stereoselective transformations. A prominent method for constructing chiral piperidine rings is the intramolecular aza-Michael reaction. researchgate.netwhiterose.ac.uk This reaction can be catalyzed by cinchona alkaloid derivatives, such as 9-amino-9-deoxy-epi-hydroquinine, often with an acid co-catalyst, to produce enantiomerically enriched disubstituted piperidines. researchgate.net

Chiral phosphoric acids (CPAs) are another class of highly effective organocatalysts. They function as Brønsted acids, activating substrates through hydrogen bonding to control enantioselectivity. whiterose.ac.ukrsc.org CPAs have been successfully used in intramolecular aza-Michael reactions involving thioester-based Michael acceptors to synthesize substituted piperidines with good yields and excellent enantioselectivities. whiterose.ac.uk

Significantly, the oxetane moiety itself can serve as a directing group in asymmetric catalysis. In a notable example, an oxetane-containing substrate was used in a highly efficient catalytic asymmetric multicomponent aza-Diels–Alder reaction. rsc.org The presence of the oxetane group influenced the reaction's stereochemical outcome, leading to the formation of complex bioactive polycycles with high enantiopurity. rsc.org This demonstrates the potential for the oxetane ring in this compound to play a direct role in guiding the stereoselective synthesis of its derivatives.

Catalyst TypeExample CatalystKey ReactionApplicationRef.
Cinchona Alkaloid9-Amino-9-deoxy-epi-hydroquinineIntramolecular aza-Michael ReactionSynthesis of 2,5- and 2,6-disubstituted piperidines researchgate.net
Chiral Phosphoric Acid (CPA)H₈-BINOL-derived CPAIntramolecular aza-Michael ReactionSynthesis of 3-spiropiperidines whiterose.ac.uk
Bifunctional ThioureaChiral Thiourea-AmineAsymmetric CycloadditionKinetic resolution of furanone derivatives mdpi.com
Brønsted AcidHOTf / TfOHAza-Diels-Alder / Michael AdditionSynthesis of complex indole-based spiro-piperidines rsc.orgrsc.org

Scalability and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on scalability, efficiency, safety, and cost-effectiveness. Process chemistry addresses these challenges by optimizing reaction conditions and employing technologies suitable for large-scale manufacturing.

One key consideration for scalability is the move from traditional batch reactors to continuous flow reactors. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly important for managing exothermic reactions like alkylations. This technology can enhance safety by minimizing the volume of hazardous intermediates at any given time and can improve yield and consistency. A representative industrial process might involve the reaction of piperidine with an oxetan-3-ylmethyl halide in a continuous flow system, potentially achieving high yields with short residence times.

The choice of solvent is another critical factor in process chemistry. The use of supercritical CO₂ (scCO₂) as a solvent is an example of a green chemistry approach that can improve the environmental profile of the synthesis. Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed and recycled, thereby reducing waste generation.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies provide fundamental insights into the molecular architecture of 3-(oxetan-3-yl)piperidine, offering detailed information on its atomic composition, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within the molecule can be mapped.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the piperidine (B6355638) and oxetane (B1205548) rings. The chemical shifts (δ) are influenced by the electron density around the nuclei, with protons adjacent to the nitrogen and oxygen atoms appearing at a lower field. Spin-spin coupling patterns would further elucidate the neighboring proton relationships.

¹³C NMR Spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding environment. The carbon atoms of the oxetane ring, being part of a strained ether system, would exhibit characteristic chemical shifts. Similarly, the carbons of the piperidine ring would show distinct signals based on their position relative to the nitrogen atom and the oxetane substituent. While specific data for ¹⁵N NMR is less commonly reported, it could provide valuable information about the electronic environment of the piperidine nitrogen. ¹⁹F NMR would only be applicable if the molecule were fluorinated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on the analysis of similar piperidine and oxetane-containing structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Piperidine C2-H2.5 - 3.045 - 50
Piperidine C3-H1.8 - 2.230 - 35
Piperidine C4-H1.4 - 1.825 - 30
Piperidine C5-H1.4 - 1.825 - 30
Piperidine C6-H2.5 - 3.045 - 50
Oxetane C2'-H4.5 - 4.870 - 75
Oxetane C3'-H3.0 - 3.535 - 40
Oxetane C4'-H4.5 - 4.870 - 75

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis would confirm its molecular mass of 141.21 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. This is crucial for confirming the identity of the compound and distinguishing it from isomers. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing characteristic cleavages of the piperidine and oxetane rings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational modes include:

N-H stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the piperidine ring.

C-H stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the aliphatic rings.

C-O-C stretching: A strong, characteristic absorption band for the ether linkage in the oxetane ring would be expected in the 1000-1200 cm⁻¹ region.

C-N stretching: This vibration typically appears in the 1020-1250 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (piperidine)Stretching3300 - 3500
C-H (aliphatic)Stretching2850 - 3000
C-O-C (oxetane)Stretching1000 - 1200
C-N (piperidine)Stretching1020 - 1250

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity, including the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, which lacks a strong chromophore, derivatization with a UV-active agent may be necessary for sensitive detection by a UV detector. Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. The method would be optimized to achieve baseline separation of the main compound from any impurities or starting materials, making it suitable for purity analysis and for monitoring the progress of its synthesis.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical development, as different enantiomers can have distinct pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The development of a successful chiral separation method requires careful screening of different CSPs and mobile phase compositions to achieve optimal resolution between the enantiomeric peaks.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Sustainable Synthesis

While current synthetic routes to 3-(oxetan-3-yl)piperidine are established, ongoing research is focused on developing more efficient, cost-effective, and environmentally benign methodologies. A significant trend is the move towards sustainable synthesis, minimizing waste and the use of hazardous reagents.

Key areas of development include:

Catalytic Asymmetric Synthesis: There is a growing demand for enantiomerically pure this compound derivatives. Future methodologies will likely focus on the development of novel chiral catalysts, such as rhodium-based complexes, for the asymmetric synthesis of substituted piperidines. snnu.edu.cn This approach aims to provide access to specific stereoisomers with potentially distinct pharmacological profiles.

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Enzyme cascades, for instance, have been successfully employed for the synthesis of protected 3-aminopiperidine derivatives. bldpharm.com Future research may explore the use of engineered enzymes for the direct and stereoselective synthesis of this compound and its analogues.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of piperidine (B6355638) derivatives is an emerging area that could lead to more efficient and automated production processes.

Green Solvents and Reagents: A major focus of sustainable synthesis is the replacement of hazardous solvents and reagents. Research into alternatives to traditional solvents like piperidine for Fmoc removal in solid-phase peptide synthesis highlights a broader trend that will likely impact the synthesis of piperidine-containing compounds. knownchemical.com

A comparison of traditional and emerging synthetic approaches is presented in the table below.

FeatureTraditional SynthesisEmerging Methodologies
Stereocontrol Often requires chiral auxiliaries or resolutionCatalytic asymmetric synthesis, biocatalysis
Efficiency Can involve multiple steps with moderate yieldsFlow chemistry, one-pot reactions
Sustainability May use hazardous reagents and solventsBiocatalysis, green solvents, atom economy
Scalability Can be challenging for complex derivativesFlow chemistry offers potential for easier scale-up

Exploration of New Chemical Transformations

The unique structural features of this compound, particularly the strained oxetane (B1205548) ring, make it a versatile scaffold for exploring novel chemical transformations. Future research will likely focus on leveraging the reactivity of both the piperidine and oxetane moieties to generate diverse chemical libraries.

Emerging areas of exploration include:

Ring-Opening Reactions of the Oxetane Moiety: The strained four-membered oxetane ring can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups. This strategy can be employed to create novel derivatives with altered physicochemical properties and biological activities.

Functionalization of the Piperidine Ring: The piperidine ring offers multiple sites for functionalization. Advanced synthetic methods, such as late-stage C-H functionalization, could enable the direct introduction of substituents at specific positions, providing rapid access to a wide range of analogues.

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool for generating chemical diversity. The development of new MCRs involving this compound or its precursors could significantly accelerate the discovery of novel bioactive compounds.

Synthesis of Spirocyclic and Fused Systems: The this compound scaffold can serve as a building block for the synthesis of more complex spirocyclic and fused heterocyclic systems. These rigidified structures can provide valuable insights into structure-activity relationships by locking the conformation of the molecule.

Advanced Computational Modeling and AI-Driven Design

Computational modeling and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery and chemical research. For this compound, these approaches can accelerate the design and optimization of new derivatives with desired properties.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. mdpi.com These models can then be used to virtually screen new compound ideas and prioritize them for synthesis.

Structure-Based Drug Design (SBDD): For derivatives of this compound with a known biological target, SBDD can be used to design new molecules that fit optimally into the target's binding site. gentaur.com This approach can lead to the development of more potent and selective compounds.

AI and Machine Learning for de novo Design: AI and machine learning algorithms can be trained on large datasets of chemical structures and their properties to generate entirely new molecules with desired characteristics. google.com This technology could be applied to design novel this compound derivatives with optimized pharmacological profiles.

Prediction of ADMET Properties: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound derivatives. This allows for the early identification and mitigation of potential liabilities, reducing the attrition rate in drug development.

The integration of computational and experimental approaches is summarized in the table below.

Computational ApproachApplication to this compound Research
QSARPredicting biological activity of new derivatives
SBDDDesigning potent and selective ligands for specific targets
AI/Machine LearningGenerating novel molecular structures with desired properties
ADMET PredictionEarly assessment of drug-like properties

Potential Applications Beyond Traditional Medicinal Chemistry

While the primary focus of research on this compound has been in medicinal chemistry, its unique properties suggest potential applications in other scientific and technological fields.

Agrochemicals: Piperidine derivatives have been investigated for their use as insecticides, acaricides, molluscicides, and nematicides. google.com The this compound scaffold could be explored for the development of new agrochemicals with improved efficacy and environmental profiles. Piperidine compounds have also been studied as plant growth regulators. ccspublishing.org.cn

Materials Science: The incorporation of this compound into polymers or other materials could impart novel properties. For instance, piperidine-based bioactive films have been prepared for potential applications in fighting microbial infections. nih.gov The polarity and hydrogen bonding capacity of the molecule could be exploited in the design of functional materials.

Catalysis: The basic nitrogen atom of the piperidine ring can act as a catalyst or a ligand in various chemical reactions. Derivatives of this compound could be developed as novel organocatalysts or as ligands for metal-catalyzed transformations. The zinc(II)-mediated formation of amidines using piperidine derivatives is one such example of its catalytic application. rsc.org

Development of Advanced Functional Probes and Research Tools

The this compound scaffold can be utilized to create sophisticated chemical probes and research tools for studying biological systems.

Positron Emission Tomography (PET) Tracers: The development of aryl-piperidine derivatives as potent and selective PET tracers for imaging specific enzymes in the brain demonstrates the potential of this scaffold in diagnostic applications. gentaur.com

Fluorescent Probes: By attaching a fluorophore to the this compound core, it may be possible to develop fluorescent probes for visualizing specific biological targets or processes within cells.

Affinity-Based Probes: Derivatives of this compound can be functionalized with reactive groups to create affinity-based probes for identifying and characterizing the protein targets of bioactive compounds.

Protein N-glycan Prosthetics: Piperidine-based glycodendrons have been synthesized and attached to proteins to create glycoprotein (B1211001) mimics, serving as valuable tools in protein engineering and for studying glycosylation. acs.org

Q & A

Basic: What are the common synthetic routes for 3-(oxetan-3-yl)piperidine, and how are they optimized for yield and purity?

Methodological Answer:
this compound is synthesized via multistep routes involving:

  • Cycloaddition or Ring-Opening Reactions : For example, oxetane rings can be fused to piperidine scaffolds using [3+2] cycloaddition strategies under controlled temperature and solvent conditions (e.g., ethanol at 0–5°C) .
  • Purification : Column chromatography (silica gel) and recrystallization are standard for isolating intermediates. X-ray crystallography (CCDC Nos. 1000666–1000671) confirms stereochemistry and purity (>95%) .
  • Optimization : Adjusting stoichiometric ratios (e.g., piperidine:oxetane derivatives) and reaction time (2–24 hours) improves yield. Catalytic hydrogenation or LiAlH₄ reduction may enhance selectivity .

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